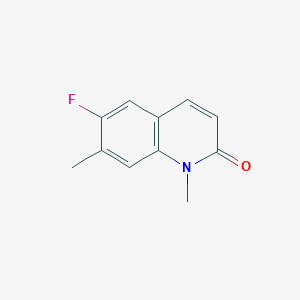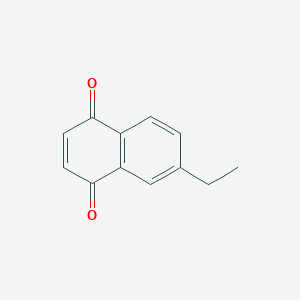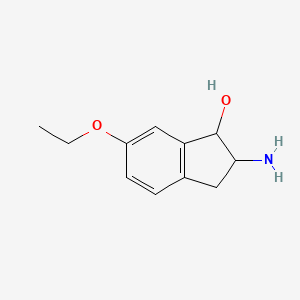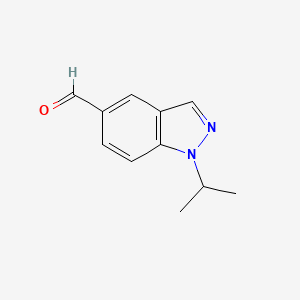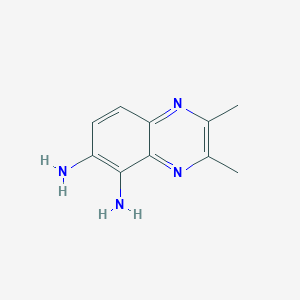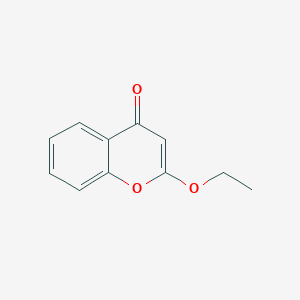
2-Ethoxy-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a chromenone core structure with an ethoxy group attached at the second position
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One of the common methods for synthesizing chromenone derivatives, including 2-ethoxy-4H-chromen-4-one, is the Pechmann condensation.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid.
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Types of Reactions:
Oxidation: 2-Ethoxy-4H-chromen-4-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated chromenones.
Aplicaciones Científicas De Investigación
2-Ethoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, thereby reducing inflammation.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
2-Ethoxy-4H-chromen-4-one can be compared with other similar compounds in the chromenone family:
Chroman-4-one: Lacks the ethoxy group but shares the core structure.
2-Methoxy-4H-chromen-4-one: Similar structure with a methoxy group instead of an ethoxy group.
4H-Chromene: Lacks the carbonyl group at the fourth position, resulting in different chemical and biological properties.
Uniqueness:
Propiedades
Número CAS |
67977-11-1 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-ethoxychromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-2-13-11-7-9(12)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |
Clave InChI |
XXGNFAFHJIAFHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


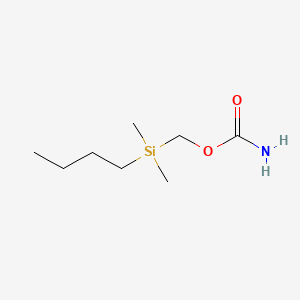


![3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one](/img/structure/B11905560.png)



